molecular formula C26H28N4O2S B3732063 1-(1-benzylpiperidin-4-yl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol

1-(1-benzylpiperidin-4-yl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol

Cat. No.: B3732063
M. Wt: 460.6 g/mol
InChI Key: PDWZBGUTUMIMPW-UHFFFAOYSA-N
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Description

This compound features a benzylpiperidine core linked to a 2,5-dihydro-1H-pyrrole ring substituted with an imino group and a hydroxyl group. The pyrrole ring is further functionalized with a 4-(4-methoxyphenyl)-1,3-thiazol-2-yl moiety. The hydroxyl and imino groups provide hydrogen-bond donor/acceptor sites, which are critical for binding affinity in receptor-ligand interactions .

Properties

IUPAC Name

1-(1-benzylpiperidin-4-yl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-pyrrol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O2S/c1-32-21-9-7-19(8-10-21)22-17-33-26(28-22)24-23(31)16-30(25(24)27)20-11-13-29(14-12-20)15-18-5-3-2-4-6-18/h2-10,17,20,27,31H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDWZBGUTUMIMPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)C4CCN(CC4)CC5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-benzylpiperidin-4-yl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol involves multiple steps, including the formation of the piperidine ring, the thiazole ring, and the pyrrole ring

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1-benzylpiperidin-4-yl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution may result in substituted compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-benzylpiperidin-4-yl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name / CAS Core Structure Key Substituents Notable Features
Target Compound Benzylpiperidine + dihydropyrrole 4-(4-Methoxyphenyl)thiazole, imino, hydroxyl High polarity from hydroxyl; methoxyphenyl enhances lipophilicity
5-Amino-4-(1H-benzoimidazol-2-yl)-1-(4-fluoro-phenyl)-1,2-dihydro-pyrrol-3-one (CAS: 459137-97-4) Benzylpiperidine (absent) + dihydro-pyrrolone Benzimidazole, 4-fluorophenyl Benzimidazole replaces thiazole; fluorophenyl increases electronegativity
5-(1-Benzylpiperidin-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol (CAS: 866142-48-5) Benzylpiperidine + triazole Methyl, thiol Triazole-thiol group introduces sulfur-mediated interactions
4-(4-Butoxybenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one Dihydropyrrolone + thiadiazole Butoxybenzoyl, chlorophenyl Thiadiazole vs. thiazole; chlorophenyl enhances hydrophobicity

Key Observations :

  • Thiazole vs. Benzimidazole/Thiadiazole: The target compound’s thiazole ring (electron-rich due to methoxyphenyl) may favor interactions with aromatic residues in enzymes, whereas benzimidazole (CAS: 459137-97-4) could engage in stronger π-π stacking .
  • Substituent Effects : The 4-methoxyphenyl group in the target compound balances lipophilicity and polarity, contrasting with the 4-fluorophenyl (CAS: 459137-97-4) and 4-chlorophenyl (CAS: SALOR-INT L434329-1EA) groups, which increase electronegativity and hydrophobicity, respectively .
  • Hydrogen-Bonding Capacity: The hydroxyl group in the target compound and CAS: 459137-97-4 provides distinct hydrogen-bond donor sites, while the thiol group in CAS: 866142-48-5 may form disulfide bonds or coordinate metal ions .

Computational Analysis of Molecular Interactions

Docking Studies :

AutoDock4 () simulations suggest that the methoxyphenyl-thiazole moiety in the target compound binds to hydrophobic pockets in hypothetical receptor models, with the hydroxyl group forming hydrogen bonds to catalytic residues (e.g., serine or aspartic acid). Comparatively, CAS: 459137-97-4’s benzimidazole may occupy larger aromatic binding sites due to its planar structure .

Electronic Properties :

The imino group’s lone pair electrons in the target compound may also enhance nucleophilicity.

Pharmacological Implications

  • CAS: 459137-97-4 : Benzimidazole derivatives are associated with kinase inhibition .
  • CAS: 866142-48-5 : Triazole-thiols often exhibit antimicrobial properties .
  • Target Compound : The combination of thiazole and hydroxyl groups may target enzymes like cyclooxygenase or tyrosine kinases, though experimental validation is needed.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-benzylpiperidin-4-yl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol
Reactant of Route 2
1-(1-benzylpiperidin-4-yl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol

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